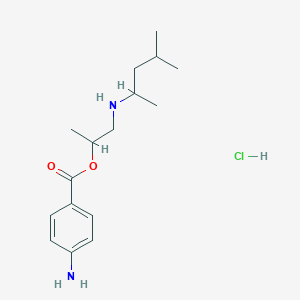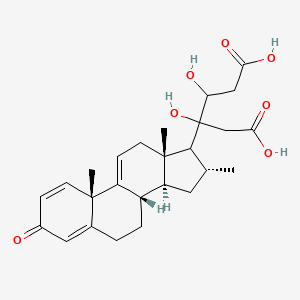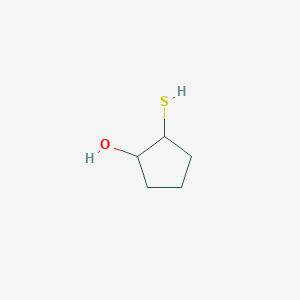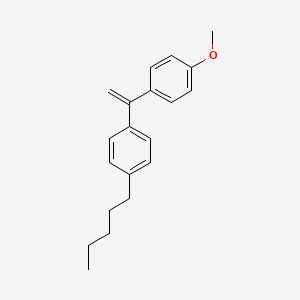![molecular formula C20H21N5O5 B13765975 Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 51026-47-2](/img/structure/B13765975.png)
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is an industrial chemical primarily used as an orange colorant dye in textiles and fabrics . It is known for its vibrant color and stability, making it a popular choice in the dyeing industry.
Preparation Methods
The synthesis of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves several steps:
Cyanethylation: The starting material, aniline, undergoes cyanethylation with acrylonitrile.
Hydroxyethylation: The resulting product is then reacted with ethylene oxide to introduce a hydroxyethyl group.
Acetylation: The hydroxyethylated product is acetylated using acetic anhydride.
Diazotization and Coupling: The final step involves diazotization of 2-hydroxy-4-nitroaniline and coupling with the acetylated product to form the desired azo compound.
Chemical Reactions Analysis
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Scientific Research Applications
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the textile industry for dyeing fabrics due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves its interaction with molecular targets in the dyeing process. The azo bond in the compound allows it to form strong interactions with fabric fibers, leading to effective dyeing. The acetyloxy and hydroxy groups enhance its solubility and binding affinity .
Comparison with Similar Compounds
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- can be compared with other azo dyes such as:
Disperse Orange 30: Similar in structure but differs in the substituents on the phenyl ring.
Disperse Red 1: Another azo dye with different substituents, leading to a red color instead of orange.
Disperse Yellow 3: A yellow azo dye with a different molecular structure
These comparisons highlight the unique properties of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in terms of color, stability, and application.
Properties
CAS No. |
51026-47-2 |
|---|---|
Molecular Formula |
C20H21N5O5 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O5/c1-14-12-16(24(9-3-8-21)10-11-30-15(2)26)4-6-18(14)22-23-19-7-5-17(25(28)29)13-20(19)27/h4-7,12-13,27H,3,9-11H2,1-2H3 |
InChI Key |
NJPMMKHZWZEGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


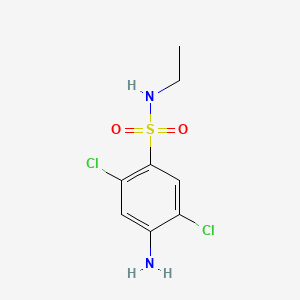
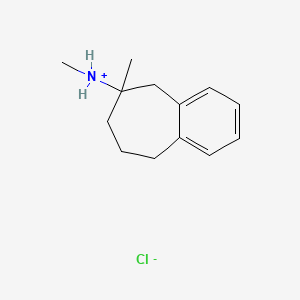
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
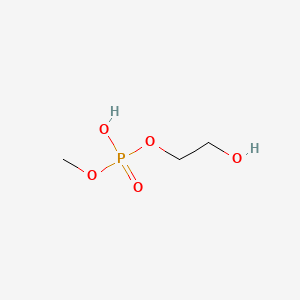

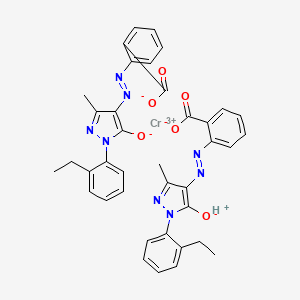
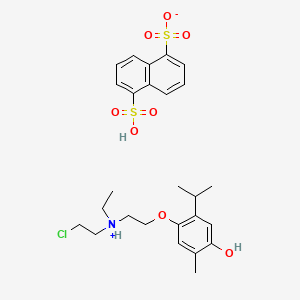
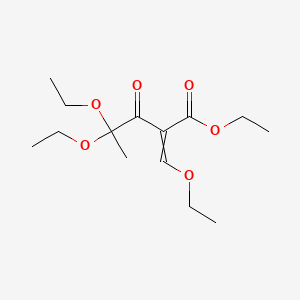
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

